Methionine Sulfoxide

Description

Significance of Sulfur-Containing Amino Acids in Proteostasis

Sulfur-containing amino acids, primarily methionine and cysteine, are crucial for maintaining proteostasis, the intricate network of processes that govern protein synthesis, folding, and degradation. nih.gov Methionine, an essential amino acid obtained through diet, serves as the initiating amino acid in the synthesis of nearly all eukaryotic proteins. wikipedia.orgnih.gov Cysteine, on the other hand, is a non-essential amino acid that can be synthesized from methionine and is vital for the structure and function of many proteins due to its ability to form disulfide bonds. wikipedia.orgnih.govasm.org

These amino acids contribute significantly to the cellular pool of organic sulfur and are integral to sulfur homeostasis. nih.gov They also play a pivotal role in one-carbon metabolism. nih.gov The thioether group in methionine contributes to the structural stability of proteins through interactions with aromatic amino acids. wikipedia.org Both methionine and cysteine are particularly susceptible to oxidation by reactive oxygen species (ROS), a characteristic that underlies their function in antioxidant defense. frontiersin.orgnih.gov

Overview of Methionine Oxidation in Cellular Environments

The oxidation of methionine is a common event in cellular environments, largely driven by the presence of reactive oxygen species (ROS) generated during normal metabolic activities and under conditions of oxidative stress. nih.govvub.be Methionine's sulfur atom is readily oxidized by various ROS, including hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hydroxyl radicals (·OH), leading to the formation of methionine sulfoxide (B87167) (MetO). nih.govnih.gov

This oxidation can occur to methionine both as a free amino acid and when it is incorporated into proteins. nih.gov The rate of oxidation of a methionine residue within a protein is influenced by its local structural environment; exposed residues in unfolded regions are more susceptible to oxidation than those buried within the folded structure. biorxiv.orgpnas.org The oxidation of methionine to L-methionine sulfoxide is a reversible process, with dedicated enzyme systems in place to reduce it back to methionine. nih.govnih.gov However, further oxidation can lead to the irreversible formation of methionine sulfone. nih.govresearchgate.net

L-Methionine Sulfoxide as a Post-Translational Modification and Metabolite

The conversion of methionine to L-methionine sulfoxide represents a significant post-translational modification (PTM) that can alter the structure and function of proteins. frontiersin.orgmdpi.com This modification introduces an oxygen atom to the sulfur of methionine, increasing its polarity and potentially disrupting hydrophobic interactions within the protein. frontiersin.org The consequences of this PTM can range from a loss of protein function to, in some cases, a gain of function, acting as a regulatory switch. frontiersin.org

As a metabolite, L-methionine sulfoxide is a product of both the oxidation of free methionine and the breakdown of proteins containing oxidized methionine residues. nih.govhmdb.ca It is not incorporated into proteins during translation. hmdb.ca Free L-methionine sulfoxide can be found in bodily fluids and its levels are often correlated with oxidative stress. hmdb.ca The body has mechanisms to metabolize L-methionine sulfoxide, including its reduction back to methionine, which can then be reutilized. nih.govmedchemexpress.com

Historical Context of L-Methionine Sulfoxide Research

The study of L-methionine sulfoxide and its biological implications has evolved over several decades. Early research, dating back over 70 years, provided the first indications of the importance of maintaining methionine in its reduced state for biological function. mdpi.com A pivotal discovery was the existence of a metabolic pathway in rats capable of reducing free L-methionine sulfoxide. nih.gov This was followed by the identification of an enzymatic system in Escherichia coli that could reduce L-methionine sulfoxide within proteins. nih.govnih.gov

A significant breakthrough was the discovery of two distinct families of enzymes, methionine sulfoxide reductase A (MsrA) and this compound reductase B (MsrB), which exhibit stereospecificity in reducing the two diastereomers of L-methionine sulfoxide. nih.govmdpi.com MsrA was first identified about 30 years ago, with MsrB being discovered roughly two decades later. mdpi.comnih.govnih.gov The universal presence of these enzymes across different life forms, from bacteria to mammals, underscores their essential role in protecting against oxidative damage and regulating protein function. mdpi.com Further research has elucidated the catalytic mechanisms of these enzymes and their connection to other cellular systems, such as the thioredoxin-dependent reduction system. nih.govucl.ac.ukmdpi.com

| Milestone | Approximate Year of Discovery/Significant Research | Key Finding |

| Initial observations on the importance of reduced methionine | ~1950s | Inhibition of glutamine synthetase by methionine oxidation. mdpi.com |

| Discovery of free L-methionine sulfoxide reduction | Late 1960s/Early 1970s | A metabolic pathway for the reduction of free L-methionine sulfoxide was identified in rats. nih.gov |

| Discovery of protein-bound L-methionine sulfoxide reduction | ~1980 | An enzyme in E. coli was found to reduce L-methionine sulfoxide within proteins. nih.govnih.gov |

| Identification and characterization of MsrA | ~1981 | The first this compound reductase, now known as MsrA, was partially purified and characterized. mdpi.comnih.gov |

| Identification and characterization of MsrB | ~2001 | The second this compound reductase, MsrB, was discovered. mdpi.com |

| Elucidation of Msr catalytic mechanisms | 2000s-Present | Detailed understanding of the chemical reactions and structural basis for MsrA and MsrB function. ucl.ac.ukacs.org |

Structure

2D Structure

3D Structure

Properties

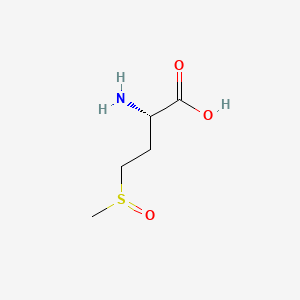

IUPAC Name |

(2S)-2-amino-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFRNWWLZKMPFJ-YGVKFDHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186012 | |

| Record name | Methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3226-65-1, 86631-49-4 | |

| Record name | Methionine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3226-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003226651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-amino-4-(methylsulfinyl)-, (2S)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086631494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methionine S-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN1XVI4B2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 - 234 °C | |

| Record name | Methionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Formation and Stereochemistry of L Methionine Sulfoxide

Mechanisms of L-Methionine Oxidation in Proteins and Free Amino Acid Pools

The oxidation of L-methionine can occur through both non-enzymatic and enzymatic pathways, affecting both free methionine and methionine residues incorporated within polypeptide chains.

Methionine is readily oxidized by a variety of reactive oxygen species (ROS), which are generated during normal cellular metabolism and under conditions of oxidative stress. researchgate.netnih.gov Common biological oxidants capable of converting methionine to methionine sulfoxide (B87167) include hydrogen peroxide (H₂O₂), hydroxyl radicals (·OH), and peroxynitrite (ONOO⁻). reactome.orgnih.govmdpi.com The reaction between the sulfur atom of methionine and an oxidant is a nucleophilic substitution. nih.gov Unlike the oxidation of cysteine, the oxidation of methionine is largely independent of pH within the physiological range. nih.gov While hydrogen peroxide reacts relatively slowly with methionine, the presence of bicarbonate/carbon dioxide in vivo can accelerate this rate. nih.gov Other reactive species, such as hypochlorous acid (HOCl) generated by leukocytes, react rapidly with methionine. nih.gov This susceptibility to oxidation allows surface-exposed methionine residues in proteins to act as antioxidants, scavenging ROS and thereby protecting other critical residues from oxidative damage. researchgate.netacs.org

| Oxidizing Agent | Description |

| Hydrogen Peroxide (H₂O₂) ** | A common ROS that oxidizes methionine, forming methionine sulfoxide. reactome.org |

| Hydroxyl Radical (·OH) | A highly reactive ROS that readily oxidizes methionine residues. researchgate.net |

| Peroxynitrite (ONOO⁻) | A reactive nitrogen species that can oxidize methionine residues in a pH-dependent manner. nih.gov |

| Hypochlorous Acid (HOCl) | A potent oxidant produced by immune cells that rapidly reacts with methionine. nih.gov |

| Singlet Oxygen (¹O₂) ** | An electronically excited state of molecular oxygen that can oxidize methionine. bohrium.com |

While much of methionine oxidation is a non-specific consequence of ROS production, specific enzymatic pathways also exist. The enzyme this compound reductase A (MsrA), primarily known for reducing this compound, has been shown to also function as a stereospecific methionine peroxidase, catalyzing the oxidation of methionine to S-methionine sulfoxide in the presence of hydrogen peroxide. nih.govnih.gov Another example is the NADPH oxidoreductase known as Mical, which specifically oxidizes a methionine residue in actin, leading to filament severing. nih.gov Furthermore, enzymes like flavin-containing monooxygenase 3 can catalyze the preferential formation of one diastereomer of this compound. nih.gov

Diastereomeric Forms of L-Methionine Sulfoxide: S- and R-Sulfoxides

The oxidation of the sulfur atom in L-methionine creates a new stereocenter, resulting in the formation of two diastereomers: L-methionine-(S)-sulfoxide (Met-S-SO) and L-methionine-(R)-sulfoxide (Met-R-SO). reactome.orgnih.gov In most cases of ROS-mediated oxidation, these two forms are produced in roughly equal amounts, creating a racemic mixture. nih.govnih.govunl.edu

These diastereomers are chemically distinct and are recognized differently by cellular repair enzymes. The this compound reductase (Msr) family of enzymes is responsible for reducing this compound back to methionine, but they exhibit stereospecificity. wikipedia.org

MsrA specifically reduces the S-diastereomer (Met-S-SO) in both free and protein-based forms. nih.govnih.govmdpi.com

MsrB is specific for the R-diastereomer (Met-R-SO) that is part of a protein. nih.govunl.edunih.gov

A third enzyme, fRMsr , can reduce free methionine-R-sulfoxide but is absent in mammals. nih.govwikipedia.org

This enzymatic specificity means that the two diastereomers can have different biological fates and impacts. nih.gov For instance, the lack of an efficient system for reducing free Met-R-SO in mammals can lead to its accumulation. nih.govresearchgate.net

| Diastereomer | Reducing Enzyme | Substrate Form |

| L-Methionine-(S)-sulfoxide (Met-S-SO) | MsrA | Free amino acid and protein-based nih.govwikipedia.org |

| L-Methionine-(R)-sulfoxide (Met-R-SO) | MsrB | Protein-based only unl.eduwikipedia.org |

| L-Methionine-(R)-sulfoxide (Met-R-SO) | fRMsr | Free amino acid (not in mammals) nih.govwikipedia.org |

Site-Specific Oxidation of Methionine Residues within Protein Structures

The susceptibility of a particular methionine residue within a protein to oxidation is not uniform. Several factors influence this site-specificity. A primary determinant is the residue's solvent accessibility; methionine residues exposed on the protein's surface are more vulnerable to attack by aqueous oxidants than those buried within the protein's hydrophobic core. wikipedia.orgprinceton.edu

The local chemical environment also plays a crucial role. Studies have shown that the presence of acidic amino acid residues (like aspartate and glutamate) near a methionine can increase its likelihood of being oxidized. mdpi.com Conversely, the proximity of other easily oxidizable residues, such as tryptophan or histidine, may offer a protective effect. mdpi.com In some proteins, specific methionine residues appear to function as "guardian" antioxidants. nih.govresearchgate.net These residues are strategically placed, often near the active site, to be preferentially oxidized, thus protecting functionally critical parts of the protein from oxidative damage. nih.govresearchgate.net For example, in α-1-antitrypsin, oxidation of a key methionine residue inactivates the protein, a process implicated in certain diseases. nih.gov

Irreversible Oxidation to L-Methionine Sulfone

While the oxidation to this compound is often reversible through the action of Msr enzymes, a second, more severe oxidation step can occur. nih.govnih.gov Under the influence of stronger oxidants or prolonged oxidative stress, L-methionine sulfoxide can be further oxidized to L-methionine sulfone (MetO₂). iris-biotech.denih.govnih.gov This reaction involves the addition of a second oxygen atom to the sulfur, resulting in a +32 Da mass shift. iris-biotech.de

Unlike the formation of this compound, the oxidation to methionine sulfone is considered a biologically irreversible process, as no known enzymes can reduce the sulfone back to either the sulfoxide or the original methionine. nih.govnih.govresearchgate.net Therefore, the formation of methionine sulfone represents a permanent type of oxidative damage that can lead to a loss of protein function, potentially marking the protein for degradation. bohrium.comnih.gov

Enzymatic Reduction Systems for L Methionine Sulfoxide

Methionine Sulfoxide (B87167) Reductase (MSR) Enzyme Families

The MSR system is composed of several enzyme families that are ubiquitous across nearly all forms of life, from bacteria to humans. nih.gov These enzymes are essential for protecting cells against oxidative damage by repairing oxidized methionine residues. nih.gov The primary MSR families are MsrA, MsrB, and fRMsr, each with distinct substrate and stereoisomer specificities. nih.govwikipedia.org

Methionine-S-sulfoxide reductase (MsrA) is a highly conserved enzyme that specifically catalyzes the reduction of the S-epimer of methionine sulfoxide back to methionine. pnas.orgnih.gov MsrA can act on both protein-bound and free methionine-S-sulfoxide. wikipedia.orgnih.gov The enzyme plays a crucial role in the antioxidant defense system by repairing proteins damaged by reactive oxygen species (ROS) and by participating in a cycle of methionine oxidation and reduction that scavenges ROS. nih.gov Cells with higher levels of MsrA show increased resistance to oxidative stress, while those with lower levels are more vulnerable. nih.gov In addition to its reductase activity, under certain conditions, MsrA has been shown to function as a stereospecific methionine oxidase, producing S-methionine sulfoxide. pnas.org

Methionine-R-sulfoxide reductase (MsrB) is structurally distinct from MsrA and specifically targets the R-epimer of this compound for reduction. nih.govnih.gov Unlike MsrA, MsrB is highly specific for protein-based methionine-R-sulfoxide and shows very low efficiency in reducing the free form of this amino acid. nih.govwikipedia.org In mammals, there are three main MsrB enzymes (MsrB1, MsrB2, and MsrB3), each with distinct subcellular localizations, including the cytosol, nucleus, mitochondria, and endoplasmic reticulum, allowing for widespread repair of oxidized proteins throughout the cell. nih.govmdpi.com MsrB1 is particularly notable as it often contains a selenocysteine (B57510) residue in its active site, which significantly enhances its catalytic activity. nih.gov

A third type of MSR, known as free methionine-R-sulfoxide reductase (fRMsr), was discovered more recently and is specific for the reduction of free methionine-R-sulfoxide. nih.govpnas.org This enzyme is found in many prokaryotes and unicellular eukaryotes but is absent in higher plants and animals. nih.gov fRMsr ensures that the free pool of methionine within the cell can be regenerated from its oxidized R-form, which is important for maintaining sufficient levels of methionine for protein synthesis, especially during periods of oxidative stress. pnas.org It cannot reduce protein-bound methionine-R-sulfoxide or free methionine-S-sulfoxide. nih.gov

Beyond the canonical MsrA, MsrB, and fRMsr families, other enzymes have been identified that can reduce this compound. Certain members of the dimethyl sulfoxide (DMSO) reductase family of molybdoenzymes, found in bacteria, have been shown to reduce free this compound. mdpi.com For instance, the Rhodobacter sphaeroides periplasmic DorA-type DMSO reductase can reduce protein-bound this compound with an efficiency comparable to canonical MSRs. mdpi.com Additionally, biotin (B1667282) sulfoxide reductase (BisC) can reduce the free form of methionine-S-sulfoxide. mdpi.com These enzymes expand the repertoire of cellular systems capable of reversing methionine oxidation.

Stereospecificity of MSR Enzymes in L-Methionine Sulfoxide Reduction

The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. wikipedia.orgnih.gov The MSR enzymes exhibit strict stereospecificity, meaning each enzyme family acts on only one of the two epimers. nih.gov

MsrA is stereospecific for the S-epimer of this compound (Met-S-SO). pnas.orgnih.gov It can reduce this form whether it is a free amino acid or incorporated within a protein. nih.gov

MsrB is stereospecific for the R-epimer of this compound (Met-R-SO). nih.govnih.gov Its activity is primarily directed towards Met-R-SO residues within proteins. wikipedia.org

fRMsr is also specific for the R-epimer , but its activity is restricted to free methionine-R-sulfoxide. wikipedia.orgnih.gov

This precise division of labor ensures that both diastereomers of oxidized methionine can be efficiently and correctly repaired, restoring the original protein structure and function. The active sites of MsrA and MsrB, despite the enzymes being structurally unrelated, display a near mirror-image relationship, which accounts for their opposing stereospecificities. mdpi.comnih.gov

| Enzyme Family | Specific Epimer Reduced | Substrate Form |

|---|---|---|

| MsrA | Methionine-S-Sulfoxide | Protein-bound and Free |

| MsrB | Methionine-R-Sulfoxide | Protein-bound |

| fRMsr | Methionine-R-Sulfoxide | Free |

Catalytic Mechanisms of this compound Reductases

Despite their structural differences and substrate specificities, MsrA and MsrB share a common three-step catalytic mechanism for the reduction of this compound. nih.govnih.gov This process involves key cysteine residues within the enzyme's active site and is dependent on a cellular reducing agent, typically the thioredoxin (Trx) system. nih.govnih.gov

The general catalytic cycle is as follows:

Sulfenic Acid Formation: The first step involves a nucleophilic attack by a catalytic cysteine residue (CysA) on the sulfur atom of the this compound substrate. researchgate.net This leads to the formation of a sulfenic acid intermediate on the catalytic cysteine and the release of the reduced methionine product. nih.govresearchgate.net

Intramolecular Disulfide Bond Formation: The newly formed sulfenic acid is then attacked by a second, "resolving" or "recycling" cysteine residue (CysR). researchgate.net This results in the release of a water molecule and the formation of an intramolecular disulfide bond between the catalytic and resolving cysteines. nih.govresearchgate.net

Enzyme Regeneration: The final step is the regeneration of the active enzyme. The intramolecular disulfide bond is reduced by the thioredoxin (Trx) system, which is in turn kept in its reduced state by thioredoxin reductase (TR) and NADPH. nih.gov This reduction cleaves the disulfide bond, returning the cysteine residues to their active thiol state, ready for another catalytic cycle. nih.gov

Some MsrB enzymes lack a resolving cysteine and their sulfenic acid intermediate is thought to be reduced directly by thioredoxin. mdpi.com The catalytic efficiency of these enzymes is significantly influenced by the specific amino acid residues in the active site and, in the case of some MsrB enzymes, the presence of a highly reactive selenocysteine in place of cysteine. nih.govunl.edu

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic attack by catalytic Cys on this compound. | Cysteine-Sulfenic Acid |

| 2 | Attack by resolving Cys on the sulfenic acid. | Intramolecular Disulfide Bond |

| 3 | Reduction of the disulfide bond by the thioredoxin system. | Regenerated (Reduced) Enzyme |

Sulfenic Acid Intermediate Formation and Resolution

Following the initial nucleophilic attack and an ionic rearrangement, the methionine product is released, and the catalytic cysteine is oxidized to a transient and unstable sulfenic acid (Cys-SOH) intermediate. mdpi.comresearchgate.net This step is a common feature of the catalytic mechanism for both MsrA and MsrB. nih.govnih.gov The resolution of this sulfenic acid is crucial for the continuation of the catalytic cycle. A second cysteine residue, known as the "recycling" or "resolving" cysteine, performs a nucleophilic attack on the sulfur atom of the sulfenic acid. researchgate.net This attack results in the formation of a stable intramolecular disulfide bond between the catalytic and recycling cysteines, with the concomitant release of a water molecule. researchgate.netnih.gov In the absence of a reducing agent, the enzyme remains in this oxidized, inactive state. pnas.org

Role of Thioredoxin/Thioredoxin Reductase System in MSR Regeneration

The regeneration of the active MSR enzyme requires the reduction of the intramolecular disulfide bond formed during the catalytic cycle. This process is primarily accomplished by the thioredoxin (Trx) system. mdpi.com The system consists of thioredoxin and thioredoxin reductase (TrxR), which utilizes NADPH as the ultimate source of electrons. mdpi.comfrontiersin.org Oxidized thioredoxin, with its active site disulfide, is first reduced by NADPH-dependent thioredoxin reductase. mdpi.com The reduced thioredoxin, now containing a dithiol, then directly reduces the disulfide bond within the MSR enzyme, returning the catalytic and recycling cysteines to their reduced thiol states. nih.gov This restores the enzyme's catalytic competency, allowing it to engage in another round of this compound reduction. nih.govresearchgate.net

Selenium Utilization in Selenoprotein MSR Forms

While most MSRs utilize cysteine as the catalytic residue, some have evolved to incorporate selenocysteine (Sec), the 21st proteinogenic amino acid, into their active site. nih.gov A prominent example is the mammalian MsrB1, which is a selenoprotein. nih.govnih.gov The chemical properties of selenocysteine, particularly its lower pKa and higher nucleophilicity compared to cysteine, confer a significant catalytic advantage. plos.org Selenoprotein MSRs are often 100- to 1,000-fold more active than their cysteine-containing counterparts. plos.org

The catalytic mechanism is analogous to that of cysteine-based MSRs but involves selenium-specific intermediates. The catalytic selenocysteine attacks the this compound substrate, leading to the formation of a selenenic acid (Cys-SeOH) intermediate and the release of methionine. nih.gov This intermediate then reacts with a resolving cysteine to form an intramolecular selenenylsulfide bond (-Se-S-). nih.gov This bond is subsequently reduced by the thioredoxin system to regenerate the active enzyme. mdpi.com The use of selenocysteine thus enhances the efficiency of the reduction reaction, although it also makes the enzyme dependent on the cellular selenium supply. plos.org

Structural Biology of MSR Enzymes and Substrate Recognition

The three-dimensional structure of MsrA reveals a mixed α/β fold, characterized by a central α-β sandwich motif. ebi.ac.uk The active site is located in a cleft that contains a conserved Gly-Cys-Phe-Trp-Gly sequence, which includes the essential catalytic cysteine. acs.org Structural studies of MsrA from various organisms have shown that the catalytic cysteine and the resolving cysteine(s) can be located at a significant distance from each other in the reduced form of the enzyme. nih.gov This suggests that a conformational change must occur following the formation of the sulfenic acid intermediate to bring the resolving cysteine into close enough proximity to attack the sulfenic acid and form the disulfide bond. nih.gov The structure of the active site facilitates the specific recognition of the S-diastereomer of L-methionine sulfoxide, while the distinct and structurally unrelated MsrB enzymes have an active site architecture tailored to recognize the R-diastereomer. nih.gov

Comparative Enzymology of MSR Systems Across Biological Domains

MSR systems are nearly ubiquitous, with MsrA and MsrB genes found in organisms across all domains of life, including eukaryotes and most prokaryotes. mdpi.comresearchgate.net Their widespread distribution underscores their fundamental role in cellular maintenance and defense against oxidative damage. mdpi.com While the core function of reducing this compound is conserved, the specific number of MSR genes and their subcellular localization can vary significantly between organisms. For instance, mammals possess multiple MsrB isoforms (MsrB1, MsrB2, MsrB3) with distinct localizations in the cytosol, nucleus, mitochondria, and endoplasmic reticulum. mdpi.com

Prokaryotic MSR Systems

In the prokaryotic domain, bacteria can possess either separate MsrA and MsrB enzymes or, in some species, a single bifunctional fusion protein (MsrA/B). mdpi.comnih.gov Such fusion proteins have been identified in pathogenic bacteria like Streptococcus pneumoniae, Helicobacter pylori, and Fusobacterium nucleatum. nih.govnih.govasm.org The fusion of the two domains into a single polypeptide may offer a kinetic advantage or enhanced stability. nih.gov Kinetic analyses of the MsrAB fusion protein from S. pneumoniae revealed that the MsrB domain had a significantly higher affinity for its substrate (the R-form of MetSO) compared to the MsrA domain's affinity for the S-form. nih.gov These MSR systems are critical for bacterial survival, particularly for pathogens that must withstand the oxidative burst generated by host immune cells as a defense mechanism. asm.org The MsrAB system in F. nucleatum, for example, is essential for its resistance to reactive oxygen species and its ability to infect host cells. asm.org

Data Tables

Table 1: Overview of Major this compound Reductase (MSR) Enzyme Classes

| Enzyme Class | Stereospecificity | Catalytic Residue | Typical Location (Mammals) | Key Features |

| MsrA | L-Methionine-S-sulfoxide pnas.org | Cysteine nih.gov | Cytosol, Nucleus, Mitochondria mdpi.com | Reduces both free and protein-bound this compound. nih.gov |

| MsrB1 | L-Methionine-R-sulfoxide mdpi.com | Selenocysteine nih.gov | Cytosol, Nucleus mdpi.com | A highly efficient selenoprotein. plos.org |

| MsrB2 | L-Methionine-R-sulfoxide nih.gov | Cysteine plos.org | Mitochondria mdpi.com | Cysteine-based MsrB isoform. |

| MsrB3 | L-Methionine-R-sulfoxide mdpi.com | Cysteine plos.org | Endoplasmic Reticulum, Mitochondria mdpi.com | Exists as two splice variants (A and B). |

| MsrA/B Fusion | S- and R-diastereomers | Cysteine | N/A (Found in Prokaryotes) nih.gov | Bifunctional enzyme found in some pathogenic bacteria. nih.govasm.org |

Table 2: Comparative Kinetic Parameters of a Prokaryotic MsrAB Fusion Protein Data for Streptococcus pneumoniae MsrAB (SpMsrAB) with dabsylated MetSO substrates. nih.gov

| Substrate | Enzyme Domain | Km (mM) |

| Dabsyl-Met-S-SO | SpMsrA | 0.86 |

| Dabsyl-Met-R-SO | SpMsrB | 0.038 |

Eukaryotic MSR Systems (Mammalian, Plant, Fungal)

Eukaryotic organisms, spanning from single-celled yeasts to complex mammals and plants, have evolved sophisticated enzymatic systems to repair L-methionine sulfoxide, a product of oxidative damage to methionine residues in proteins. These systems are crucial for maintaining protein integrity and cellular function. The primary enzymes involved are this compound reductases (MSRs), which catalyze the reduction of this compound back to methionine. There are two main classes of MSRs, MsrA and MsrB, which exhibit stereospecificity for the S and R diastereomers of this compound, respectively. portlandpress.comnih.gov

Mammalian Systems:

In mammals, the MSR system is characterized by a single MsrA gene and three MsrB genes (MsrB1, MsrB2, and MsrB3). molbiolcell.org This multiplicity of MsrB genes allows for a widespread and compartment-specific defense against methionine oxidation. molbiolcell.org The single MsrA gene produces protein isoforms that are distributed throughout the cell, including the cytosol, nucleus, and mitochondria. mdpi.comnih.gov

The three MsrB enzymes have distinct subcellular localizations. MsrB1, a selenoprotein, is found in the cytosol and nucleus. molbiolcell.orgnih.gov MsrB2 is specifically targeted to the mitochondria. molbiolcell.orgnih.gov The MsrB3 gene gives rise to two splice variants: MsrB3A, which is localized to the endoplasmic reticulum, and MsrB3B, which is found in the mitochondria. molbiolcell.orgnih.gov This differential localization underscores the importance of repairing oxidized methionine residues in various cellular compartments, each with its unique metabolic and oxidative environment. molbiolcell.org

| Enzyme | Subcellular Localization | Gene |

|---|---|---|

| MsrA | Cytosol, Nucleus, Mitochondria | MsrA |

| MsrB1 | Cytosol, Nucleus | MsrB1 |

| MsrB2 | Mitochondria | MsrB2 |

| MsrB3A | Endoplasmic Reticulum | MsrB3 |

| MsrB3B | Mitochondria |

Plant Systems:

Plants, being sessile and frequently exposed to various environmental stresses that generate reactive oxygen species (ROS), possess extensive MSR systems. mdpi.com Unlike mammals, plants have multigenic families for both MsrA and MsrB. drugbank.com For example, the model plant Arabidopsis thaliana has five MsrA genes and nine MsrB genes. drugbank.com This genetic redundancy likely provides a nuanced response to different types of oxidative stress and developmental cues.

Plant MSRs are targeted to various subcellular compartments, including the cytosol, mitochondria, and chloroplasts (plastids). The presence of MSRs in chloroplasts is particularly important for protecting the photosynthetic machinery from oxidative damage. drugbank.com The expression of numerous plant MSR genes is induced by environmental conditions that lead to oxidative stress, highlighting their role in plant defense and survival. drugbank.com For instance, in Medicago truncatula, the expression and activity of MSRs have been strongly correlated with seed longevity and the ability to withstand deterioration. pnas.org

| Organism | MsrA Genes | MsrB Genes | Key Subcellular Localizations |

|---|---|---|---|

| Arabidopsis thaliana | 5 | 9 | Cytosol, Plastids, Mitochondria |

| Oryza sativa (Rice) | 4 | 3 | Predicted to be in Cytosol, Plastids, Mitochondria |

| Populus trichocarpa (Poplar) | 5 | 4 |

Fungal Systems:

In the fungal kingdom, the MSR system is also widespread. Most fungi, including the well-studied baker's yeast Saccharomyces cerevisiae, typically possess one gene for each type of this compound reductase: MsrA, MsrB, and a free-methionine-R-sulfoxide reductase (fRMsr). nih.govbiorxiv.org The fRMsr is specific for the free form of the R-diastereomer of this compound. biorxiv.org

In S. cerevisiae, the subcellular localization of these enzymes has been characterized. MsrA is found in the cytosol, while MsrB is located in both the mitochondria and the cytosol. biorxiv.org The fRMsr is present in both the cytosol and the nucleus. biorxiv.org Studies in yeast have demonstrated that MSRs are crucial for protection against oxidative stress and for maintaining lifespan. biorxiv.orgpnas.org Deletion of the msrA gene in yeast leads to increased sensitivity to oxidative stress and an accumulation of this compound. pnas.org

| Enzyme | Subcellular Localization (in S. cerevisiae) | Function |

|---|---|---|

| MsrA | Cytosol | Reduces protein-bound and free Met-S-SO |

| MsrB | Mitochondria, Cytosol | Reduces protein-bound Met-R-SO |

| fRMsr | Cytosol, Nucleus | Reduces free Met-R-SO |

Archaeal MSR Systems

Archaea, a domain of single-celled microorganisms, are renowned for their ability to thrive in extreme environments, such as hypersaline lakes and hydrothermal vents, which can be associated with high levels of reactive oxygen species (ROS). nih.govnih.gov To counteract oxidative damage, archaea possess robust repair systems, including this compound reductases. nih.gov The archaeal MSR systems exhibit both conserved features and unique adaptations compared to their bacterial and eukaryotic counterparts.

Archaeal genomes typically contain homologs of MsrA and MsrB, which are responsible for the stereospecific reduction of methionine-S-sulfoxide and methionine-R-sulfoxide, respectively. nih.govresearchgate.net However, these enzymes are notably absent from most hyperthermophilic archaea, suggesting that these organisms may have alternative mechanisms for dealing with methionine oxidation at high temperatures. mdpi.comnih.gov Some archaea also possess a free-methionine-(R)-sulfoxide reductase (fRMSR), an enzyme that specifically reduces the free form of Met-R-O. nih.gov

A distinctive feature of archaeal MSR systems is the presence of fusion proteins. For example, a fused MSRAB enzyme has been identified in the hyperthermophilic archaeon Thermococcus kodakarensis. nih.gov This fusion protein contains both MsrA and MsrB domains, potentially enhancing the efficiency of repairing both diastereomers of this compound. nih.gov Other unique fusions include an MSRB domain fused to an N-terminal adenylation (AANH) domain or a flavin-dependent thymidylate synthase (ThyX)-like domain. nih.govresearchgate.net

Beyond their canonical role in repairing oxidative damage, recent evidence has revealed a novel function for archaeal MSRs in ubiquitin-like protein modification pathways. nih.govnih.gov In the halophilic archaeon Haloferax volcanii, MsrA has been shown to be involved in a process called sampylation, where small archaeal modifier proteins (SAMPs) are attached to target proteins during oxidative stress. nih.gov This dual function suggests a deeper, evolutionarily conserved link between oxidative stress response and protein modification systems. nih.gov

| Enzyme/System | Characteristics | Known Organism(s) | Reference |

|---|---|---|---|

| Stand-alone MsrA and MsrB | Reduce peptide mimic dabsyl-Met-(R/S)-O. Prevalent in archaea but absent in most hyperthermophiles. | Haloferax volcanii | nih.gov |

| fRMSR | Uses an NADPH > Trx > TrxR system to reduce MetO. | Thermoplasma acidophilum | nih.gov |

| MSRAB fusion | Contains both MsrA and MsrB domains, reduces free and protein forms of MetO. | Thermococcus kodakarensis | nih.gov |

| AANH-MSRB fusion | MSRB fused to an N-terminal adenylation domain. | Identified in archaeal genomes. | nih.gov |

| MsrA in Sampylation | Functions in ubiquitin-like protein modification during oxidative stress. | Haloferax volcanii | nih.gov |

Cellular and Molecular Roles of L Methionine Sulfoxide and Its Redox Cycle

L-Methionine Sulfoxide (B87167) in Protein Quality Control and Repair Mechanisms

The oxidation of methionine residues to L-methionine sulfoxide is a common post-translational modification that can significantly impact protein structure and function. mdpi.com This reversible process is at the heart of a sophisticated cellular quality control system, ensuring the integrity and functionality of the proteome, especially under conditions of oxidative stress. nih.govfrontiersin.org The key players in this system are the methionine sulfoxide reductase (Msr) enzymes, which catalyze the reduction of this compound back to methionine, thereby repairing oxidative damage. nih.govmdpi.com

Restoration of Oxidatively Damaged Protein Function

The primary role of the this compound redox cycle in protein quality control is the restoration of function to proteins that have been inactivated or altered by the oxidation of their methionine residues. frontiersin.orgnih.gov The addition of an oxygen atom to the sulfur of methionine converts it from a hydrophobic to a more hydrophilic residue, which can disrupt the delicate three-dimensional structure of a protein and impair its biological activity. nih.govfrontiersin.org

The Msr system, comprising MsrA and MsrB which stereospecifically reduce the S and R epimers of this compound respectively, is crucial for reversing this damage. researchgate.netresearchgate.net By reducing L-methionine sulfoxide back to methionine, these enzymes can restore the native conformation and, consequently, the function of a wide range of proteins. nih.govmdpi.com For instance, the enzymatic activity of enzymes that have been inhibited by methionine oxidation can be fully recovered through the action of Msrs. mdpi.com This repair mechanism is vital for maintaining cellular homeostasis and protecting against the deleterious effects of oxidative stress. uiowa.edu

Impact on Protein Folding and Stability

The presence of L-methionine sulfoxide can have a profound impact on protein folding and stability. The conversion of a hydrophobic methionine to a polar this compound can destabilize a protein's structure. nih.gov This is particularly significant for buried methionine residues, where their oxidation can disrupt the hydrophobic core and lead to protein unfolding or misfolding. nih.govnih.gov

Conversely, the reduction of this compound by Msr enzymes is integral to the proper folding of proteins, especially those that have been synthesized or translocated into oxidative environments. nih.gov Studies have shown that Msr enzymes preferentially reduce unfolded or partially folded proteins, suggesting a role in co-translational or post-translational protein folding. nih.gov By repairing oxidized methionines in nascent polypeptide chains, Msrs can prevent misfolding and aggregation, thereby ensuring that proteins attain their correct functional conformation. mdpi.com The thermodynamic stability of a protein is also a major determinant of the oxidation rates of its buried methionine residues; more stable proteins are more resistant to such oxidation. nih.gov

Relationship with Chaperone Networks

The this compound redox cycle works in concert with molecular chaperones to maintain protein quality control. nih.govfrontiersin.org Chaperones are proteins that assist in the folding, unfolding, and assembly of other proteins. Under conditions of oxidative stress, both systems are crucial for cell survival. nih.gov

There is evidence of a cooperative relationship between Msrs and chaperones in the repair of oxidatively damaged proteins. frontiersin.org For example, in E. coli, the chaperone GroEL has been shown to act in concert with MsrA and MsrB to repair damaged catalase. frontiersin.org It is hypothesized that chaperones may first bind to and unfold oxidatively damaged proteins, making the oxidized methionine residues more accessible to the Msr enzymes for reduction. frontiersin.orgnih.gov Following reduction, the chaperones would then assist in the refolding of the repaired protein into its native state. frontiersin.org Furthermore, some chaperones themselves are targets of methionine oxidation, and their function is maintained by the action of Msrs, highlighting the interconnectedness of these two critical protein quality control systems. frontiersin.orgnih.gov

L-Methionine Sulfoxide as a Redox-Sensitive Switch in Protein Regulation

Beyond its role in damage repair, the reversible oxidation of methionine to L-methionine sulfoxide serves as a dynamic regulatory mechanism, acting as a redox-sensitive molecular switch that can modulate protein activity in response to changes in the cellular redox environment. nih.govnih.gov This regulatory function is analogous to other post-translational modifications like phosphorylation. nih.gov

Modulation of Protein Activity via Methionine Oxidation/Reduction

The cyclic oxidation and reduction of specific methionine residues can act as an "on-off" switch for protein function. nih.gov The change in the chemical properties of the amino acid side chain upon oxidation—from non-polar and flexible to polar—can induce conformational changes that alter a protein's interaction with other molecules, its enzymatic activity, or its subcellular localization. frontiersin.orgnih.gov

This regulatory mechanism allows cells to rapidly respond to fluctuations in reactive oxygen species (ROS) levels. nih.gov An increase in ROS can lead to the oxidation of key methionine residues, switching a protein to an "off" or "on" state, and this change can be reversed by Msr enzymes when redox balance is restored. nih.govnih.gov This provides a precise and reversible means of controlling cellular processes.

Examples of Redox-Regulated Proteins (e.g., CaMKII, Actin)

Several proteins have been identified whose function is regulated by the reversible oxidation of methionine residues. Two prominent examples are Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and actin.

CaMKII: The activity of CaMKII, a key signaling protein in various tissues including the heart and brain, can be sustained in the absence of its typical activators, Ca²⁺/calmodulin, through the oxidation of a pair of methionine residues (Met281/282) in its regulatory domain. nih.govnih.gov This oxidation locks the kinase in a constitutively active state. ahajournals.org This process is implicated in cellular responses to oxidative stress, such as in cardiomyocytes where angiotensin II-induced oxidation of CaMKII leads to apoptosis. nih.govresearchgate.net The enzyme this compound reductase A (MsrA) is responsible for reversing this oxidation, thereby downregulating CaMKII activity. nih.govnih.gov The dynamic interplay between methionine oxidation and reduction provides a mechanism for titrating CaMKII activity in response to cellular redox signals. nih.gov

Actin: The dynamics of the actin cytoskeleton are also regulated by methionine oxidation. cytoskeleton.com The oxidation of specific methionine residues (Met44 and Met47) in actin, catalyzed by the MICAL (molecule interacting with CasL) family of enzymes, leads to the depolymerization of actin filaments. researchgate.netcytoskeleton.comnih.gov This modification enhances the binding of cofilin, a protein that severs actin filaments. nih.gov The reduction of these oxidized methionines is carried out by MsrB, which restores the ability of actin to polymerize. researchgate.netcytoskeleton.com This reversible redox system provides a mechanism for controlling actin dynamics and cytoskeletal organization, which is crucial for processes like cell migration and cytokinesis. cytoskeleton.comcytoskeleton.com

Interactive Data Table: Key Proteins Regulated by L-Methionine Sulfoxide Redox Cycle

| Protein | Regulated Methionine Residue(s) | Effect of Oxidation | Reductase Enzyme | Functional Consequence |

| CaMKII | Met281/282 | Sustained activation in the absence of Ca²⁺/CaM nih.govnih.gov | MsrA nih.gov | Modulation of signaling pathways, potential for apoptosis in cardiomyocytes nih.govresearchgate.net |

| Actin | Met44, Met47 | Enhanced depolymerization and filament disassembly researchgate.netcytoskeleton.com | MsrB cytoskeleton.com | Regulation of cytoskeletal dynamics, cell migration, and cytokinesis cytoskeleton.comcytoskeleton.com |

| Potassium Channel (Shaker type) | Specific methionine in the N-terminus | Modulation of channel inactivation pnas.org | MsrA pnas.org | Alteration of cellular excitability pnas.org |

| α-Crystallin | Met138 (αA), Met68 (αB) | Loss of chaperone activity nih.gov | MsrA nih.gov | Implicated in cataract formation nih.gov |

L-Methionine Sulfoxide and Cellular Antioxidant Defense Strategies

The oxidation of methionine to L-methionine sulfoxide is a fundamental process in cellular biochemistry, representing both a consequence of oxidative stress and a key component of antioxidant defense. This duality arises from the ability of methionine residues to act as readily oxidizable targets for reactive oxygen species (ROS), thereby protecting more critical cellular components, and the existence of an enzymatic system capable of reversing this oxidation, creating a renewable, catalytic antioxidant cycle.

Methionine Residues as Sacrificial Antioxidants

Methionine, one of the two sulfur-containing amino acids in proteins, is particularly susceptible to oxidation by a wide array of ROS, including hydrogen peroxide, hydroxyl radicals, and hypochlorite. nih.govnih.govopenaccesspub.org This high reactivity allows methionine residues within proteins to function as "sacrificial antioxidants." By intercepting and neutralizing ROS, they prevent oxidative damage to other vital amino acid residues and macromolecules. nih.govnih.gov The product of this reaction is this compound.

The effectiveness of this protective mechanism is enhanced by the location of methionine residues within proteins. Surface-exposed methionine residues create a high local concentration of scavengers readily available to react with oxidants. nih.govresearchgate.net A classic example is the enzyme glutamine synthetase from Escherichia coli. Studies have shown that eight of its sixteen methionine residues are surface-exposed and can be oxidized with minimal impact on the enzyme's catalytic function. nih.govresearchgate.net These oxidizable residues are strategically positioned in a way that shields the entrance to the enzyme's active site from oxidative damage. nih.gov This demonstrates that proteins may have evolved to utilize methionine residues as an inbuilt antioxidant system. nih.gov

Table 1: Reactive Oxygen Species (ROS) Neutralized by Methionine

| Reactive Species | Chemical Formula | Primary Cellular Source |

|---|---|---|

| Hydrogen Peroxide | H₂O₂ | Mitochondrial respiration, Peroxisomes |

| Hydroxyl Radical | •OH | Fenton reaction, Ionizing radiation |

| Hypochlorite | OCl⁻ | Neutrophils (via myeloperoxidase) |

| Peroxynitrite | ONOO⁻ | Reaction of superoxide and nitric oxide |

MSR System as a Catalytic Antioxidant Cycle

While the sacrificial oxidation of methionine is a critical first line of defense, the true elegance of this system lies in its reversibility. nih.gov Virtually all organisms, from bacteria to mammals, possess a family of enzymes known as this compound Reductases (MSRs) that catalyze the reduction of L-methionine sulfoxide back to methionine. nih.govpnas.orgwikipedia.org This repair process transforms the antioxidant defense from a single-use, stoichiometric reaction into a catalytic cycle capable of neutralizing numerous oxidant molecules over time. nih.govnih.govnih.gov

The oxidation of methionine's sulfur atom creates a chiral center, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. wikipedia.org The MSR system has evolved stereospecific enzymes to handle each form:

MsrA specifically reduces the S-epimer of this compound. wikipedia.orgnih.gov

MsrB is specific for the reduction of the R-epimer. wikipedia.orgnih.gov

Table 2: Key Components of the Methionine Redox Cycle

| Component | Function | Substrate/Product |

|---|---|---|

| Methionine (Met) | Scavenges ROS | Reacts with ROS to form MetO |

| This compound (MetO) | Oxidized form of Methionine | Reduced by MsrA/B to Met |

| MsrA | Reductase Enzyme | Reduces Methionine-S-sulfoxide |

| MsrB | Reductase Enzyme | Reduces Methionine-R-sulfoxide |

| Thioredoxin (Trx) | Reductant | Reduces oxidized MsrA/B |

| Thioredoxin Reductase (TR) | Reductase Enzyme | Reduces oxidized Thioredoxin |

| NADPH | Reducing Equivalent | Donates electrons to Thioredoxin Reductase |

L-Methionine Sulfoxide Involvement in Cellular Signaling Pathways

Beyond its role in direct antioxidant defense, the reversible oxidation of methionine to L-methionine sulfoxide is emerging as a critical post-translational modification (PTM) involved in cellular signaling. eurekaselect.comnih.gov This redox-dependent PTM can act as a molecular switch, altering a protein's structure, function, and interaction with other molecules, thereby transducing oxidative signals into specific cellular responses. mdpi.com

Interplay with Calcium-Dependent Signaling

The oxidation of specific methionine residues can directly modulate calcium (Ca²⁺) signaling networks. A prominent example is the regulation of Calmodulin (CaM), a ubiquitous and essential Ca²⁺-binding protein that mediates a vast number of cellular processes. Oxidation of methionine residues in CaM can impair its function. nih.gov

Even more striking is the case of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a key enzyme in learning, memory, and cardiac function. openaccesspub.orgnih.gov Under conditions of oxidative stress, a pair of adjacent methionine residues (Met281/282) in the regulatory domain of CaMKII can be oxidized. openaccesspub.org This oxidation prevents the regulatory domain from re-associating with the catalytic domain, resulting in sustained, calcium-independent activation of the kinase. openaccesspub.org This mechanism allows CaMKII to function as a direct sensor of the cellular redox state, integrating oxidative signals into the calcium signaling pathway. openaccesspub.org The MSR system, specifically MsrA, can reverse this oxidation, providing a mechanism to switch off this pro-oxidant-induced activity. pnas.orgnih.gov

Table 3: Proteins in Calcium Signaling Regulated by Methionine Oxidation

| Protein | Role in Calcium Signaling | Effect of Methionine Oxidation |

|---|---|---|

| Calmodulin (CaM) | Primary Ca²⁺ sensor; binds and regulates numerous target proteins. | Can lead to inactivation and loss of target regulation. nih.gov |

| CaMKII | Ca²⁺/CaM-activated serine/threonine kinase. | Oxidation of Met281/282 causes sustained, Ca²⁺-independent activation. openaccesspub.org |

Connections to Phosphorylation Cascades

There is growing evidence for significant crosstalk between methionine sulfoxidation and protein phosphorylation, another major regulatory PTM. The oxidation of methionine residues can influence the phosphorylation state of a protein, either by directly altering a kinase or phosphatase or by changing the conformation of the substrate protein. nih.govpnas.org

For example, the activity of the tumor suppressor PTEN, a lipid phosphatase that antagonizes the PI3K signaling pathway, is known to be regulated by redox signaling. pnas.org Reversible oxidation by H₂O₂, which can include methionine residues, inactivates PTEN, thereby influencing downstream phosphorylation events in the PI3K/Akt pathway. pnas.org Furthermore, evolutionary analyses have suggested that specific methionine sulfoxidation sites and serine phosphorylation sites have co-evolved in stress-related proteins like eIF2α, indicating a functional link and a coordinated mechanism for responding to cellular stress. nih.gov In the context of neurodegeneration, studies on α-synuclein have shown that ablation of the MsrA gene leads to increased methionine oxidation and a concurrent decrease in the protein's phosphorylation levels, which may contribute to its pathological aggregation. nih.gov

Table 4: Examples of Crosstalk Between Methionine Oxidation and Phosphorylation

| Protein | Function | Observed Interaction |

|---|---|---|

| PTEN | Tumor suppressor phosphatase. | Redox-mediated inactivation, involving methionine oxidation, affects PI3K signaling. pnas.org |

| eIF2α | Translation initiation factor. | Co-evolution of Met sulfoxidation and Ser phosphorylation sites suggests functional interplay in stress response. nih.gov |

| α-Synuclein | Protein implicated in Parkinson's disease. | Increased methionine oxidation correlates with decreased phosphorylation. nih.gov |

L-Methionine Sulfoxide in Oxidative Stress Sensing and Response

The reversible nature of the methionine/methionine sulfoxide interconversion makes it an ideal mechanism for sensing and responding to fluctuations in the cellular redox environment. pnas.org Rather than being a simple marker of damage, L-methionine sulfoxide formation can actively trigger adaptive responses.

A clear example of this is the E. coli transcription factor HypT. In response to hypochlorite (HOCl) stress, three specific methionine residues in HypT are oxidized to this compound. pnas.org This oxidation event activates the transcription factor, which then upregulates genes involved in methionine and cysteine biosynthesis and iron acquisition to protect the cell from HOCl-inflicted damage. pnas.org This was a landmark finding, as it demonstrated that methionine oxidation could serve as a direct activating switch for a protein, a departure from the more commonly observed inactivation. pnas.org The subsequent reduction of the this compound residues by the MSR system inactivates HypT, ensuring the response is terminated once the oxidative threat has subsided. pnas.org This illustrates a complete signaling cycle where L-methionine sulfoxide acts as a transient, regulatory signal in the oxidative stress response.

L-Methionine Sulfoxide Metabolism and Interconnections with Central Metabolic Pathways

L-methionine sulfoxide (MetO), a product of the oxidation of the essential amino acid L-methionine, is not merely a marker of oxidative stress but an active participant in cellular metabolism. Its formation and subsequent reduction back to methionine constitute a significant redox cycle that intersects with several central metabolic pathways. These interconnections highlight the cell's adaptive mechanisms to oxidative stress and the intricate regulation of sulfur-containing compounds. The metabolic fate of L-methionine sulfoxide is intertwined with sulfur metabolism, the methionine cycle, and by extension, the synthesis of S-adenosylmethionine (SAM) and polyamines.

Sulfur Metabolism and Transsulfuration Pathway Intersections

Methionine is a cornerstone of sulfur metabolism, serving as the precursor for the synthesis of other vital sulfur-containing molecules such as cysteine, glutathione (GSH), and taurine through the transsulfuration pathway. Current time information in Cape Town, ZA.researchgate.net This pathway primarily occurs in the liver and kidneys and is crucial for maintaining cellular redox homeostasis. researchgate.net The conversion of methionine to cysteine is a multi-step process that begins with the formation of S-adenosylmethionine (SAM). SAM is then converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. wikipedia.org

The enzyme cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine and serine to form cystathionine, which is then cleaved by cystathionine γ-lyase (CGL) to produce cysteine, α-ketobutyrate, and ammonia. nih.gov Cysteine can then be used for the synthesis of GSH, a major cellular antioxidant. Current time information in Cape Town, ZA.

The oxidation of methionine to L-methionine sulfoxide can impact the transsulfuration pathway by reducing the availability of methionine for SAM synthesis. nih.gov Under conditions of oxidative stress, where the formation of MetO is elevated, the flux through the transsulfuration pathway may be compromised. However, the reduction of L-methionine sulfoxide back to methionine by this compound reductases (Msrs) can replenish the methionine pool, thereby sustaining the production of cysteine and glutathione. Current time information in Cape Town, ZA.nih.gov This interplay underscores the importance of the L-methionine sulfoxide redox cycle in supporting the cellular antioxidant defense system.

Table 1: Key Enzymes in the Transsulfuration Pathway and Their Functions

| Enzyme | Function | Implication of L-Methionine Sulfoxide |

| Methionine Adenosyltransferase (MAT) | Catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP. | Reduced methionine availability due to oxidation can limit SAM production. |

| S-Adenosylhomocysteine Hydrolase (SAHH) | Hydrolyzes S-adenosylhomocysteine (SAH) to homocysteine and adenosine. | Indirectly affected by the availability of SAM. |

| Cystathionine β-Synthase (CBS) | Condenses homocysteine and serine to form cystathionine. | Reduced homocysteine levels due to decreased methionine flux can impact this step. |

| Cystathionine γ-Lyase (CGL) | Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. | Cysteine production is dependent on the upstream availability of methionine. |

Methionine Cycle and S-Adenosylmethionine (SAM) Metabolism

The methionine cycle is a critical metabolic pathway that regenerates methionine from homocysteine and is central to cellular methylation reactions. wikipedia.org In this cycle, methionine is converted to SAM, which serves as the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. mdpi.com After donating its methyl group, SAM is converted to SAH, which is then hydrolyzed to homocysteine. Homocysteine can either enter the transsulfuration pathway to be converted to cysteine or be remethylated to regenerate methionine, thus completing the cycle. wikipedia.org

The formation of L-methionine sulfoxide directly affects the methionine cycle by depleting the pool of available methionine. This can lead to decreased levels of SAM, which has profound implications for cellular function, including epigenetic regulation and the synthesis of various metabolites. nih.gov The enzymatic reduction of L-methionine sulfoxide to methionine is therefore essential for maintaining the integrity of the methionine cycle and ensuring a continuous supply of SAM for methylation reactions. researchgate.net

The this compound redox cycle can be viewed as an auxiliary loop to the main methionine cycle, providing a mechanism to salvage methionine that has been oxidized and return it to the metabolic pool. researchgate.net

Relationship with Polyamine Synthesis

Polyamines, such as spermidine and spermine, are small, positively charged molecules that are essential for cell growth, proliferation, and differentiation. researchgate.net Their synthesis is intricately linked to the methionine cycle through the precursor molecule S-adenosylmethionine (SAM). pnas.org

The first committed step in polyamine synthesis is the decarboxylation of ornithine by ornithine decarboxylase (ODC) to form putrescine. researchgate.net Subsequently, spermidine synthase transfers an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine to form spermidine. Spermine synthase then adds another aminopropyl group from dcSAM to spermidine to yield spermine. researchgate.net The dcSAM required for these reactions is generated from SAM by the enzyme S-adenosylmethionine decarboxylase (SAMDC). wikipedia.org

The oxidation of methionine to L-methionine sulfoxide can indirectly inhibit polyamine synthesis by reducing the availability of SAM. nih.gov A decrease in SAM levels will consequently lead to a reduction in the synthesis of dcSAM, thereby limiting the production of spermidine and spermine. mdpi.com Therefore, the efficient reduction of L-methionine sulfoxide back to methionine is not only crucial for methylation reactions but also for sustaining the biosynthesis of essential polyamines. This highlights another layer of metabolic integration where the cellular response to oxidative stress, through the this compound redox cycle, can influence fundamental processes like cell growth and proliferation.

Table 2: Interconnection of L-Methionine Sulfoxide with Key Metabolic Pathways

| Metabolic Pathway | Key Intermediate | Role of Intermediate | Impact of L-Methionine Sulfoxide Formation |

| Transsulfuration Pathway | Homocysteine | Precursor for cysteine and glutathione synthesis. | Reduced availability of methionine can decrease homocysteine levels. |

| Methionine Cycle | S-Adenosylmethionine (SAM) | Universal methyl donor for methylation reactions. | Depletion of methionine pool leads to decreased SAM synthesis. |

| Polyamine Synthesis | Decarboxylated S-Adenosylmethionine (dcSAM) | Donor of aminopropyl groups for spermidine and spermine synthesis. | Reduced SAM availability limits the production of dcSAM. |

Free L-Methionine Sulfoxide Metabolism and Excretion

Free L-methionine sulfoxide, which is not incorporated into proteins, can arise from the oxidation of free methionine or from the degradation of proteins containing this compound residues. portlandpress.com The metabolism of free L-methionine sulfoxide is stereospecific. The diastereomer L-methionine-S-sulfoxide can be reduced back to methionine by the enzyme this compound reductase A (MsrA). researchgate.netnih.gov In contrast, mammals lack the enzyme (fRMsr) necessary to efficiently reduce the free form of L-methionine-R-sulfoxide. Current time information in Cape Town, ZA.

As a result, while L-methionine-S-sulfoxide can be salvaged and re-enter the methionine metabolic pool, L-methionine-R-sulfoxide is poorly metabolized and tends to be excreted. researchgate.net Studies have shown that a significant portion of sulfur excreted in urine can be in the form of this compound, with a notable predominance of the R-diastereomer. Current time information in Cape Town, ZA. This suggests that under conditions of oxidative stress, the formation of L-methionine-R-sulfoxide represents a net loss of methionine from the body.

Involvement of L Methionine Sulfoxide in Biological Processes and Pathologies

L-Methionine Sulfoxide (B87167) Accumulation in Aging and Longevity Studies

The accumulation of oxidized proteins is considered a hallmark of the aging process. core.ac.uk L-methionine sulfoxide, in particular, has been observed to increase in various tissues with age, a phenomenon that is thought to contribute to the functional decline of organisms. wikipedia.org The enzymatic system responsible for repairing this oxidative damage, the methionine sulfoxide reductases (MSRs), plays a critical role in modulating lifespan. core.ac.uk

Studies in model organisms have provided direct evidence for the link between the MSR system and longevity.

In Drosophila melanogaster, overexpression of the MsrA enzyme in the central nervous system led to a significant extension of lifespan. core.ac.uk

Conversely, the deletion of the MSRA gene in mice resulted in a shortened lifespan, highlighting the enzyme's protective role. core.ac.uk

In yeast, the simultaneous deletion of both MsrA and MsrB genes dramatically reduces lifespan. core.ac.uk

These findings underscore the importance of repairing oxidized methionine residues for healthy aging. An age-related decrease in MSR activity has been reported, which, coupled with a lifetime of exposure to oxidative stress, leads to a progressive accumulation of L-methionine sulfoxide. core.ac.uk This accumulation can render proteins dysfunctional, contributing to the age-associated decline in cellular and tissue function. wikipedia.org

| Model Organism | Genetic Modification | Observed Effect on Lifespan | Reference |

|---|---|---|---|

| Mus musculus (Mouse) | Deletion of MSRA gene | Reduced lifespan by 40% | core.ac.uk |

| Drosophila melanogaster (Fruit Fly) | Overexpression of MsrA in CNS | Extended lifespan by ~70% | core.ac.uk |

| Saccharomyces cerevisiae (Yeast) | Simultaneous deletion of MsrA and MsrB | Reduced lifespan by 63% | core.ac.uk |

L-Methionine Sulfoxide in Neurodegenerative Research

Oxidative stress is a well-established factor in the pathogenesis of neurodegenerative diseases. nih.govamazonaws.com The brain is particularly vulnerable due to its high oxygen consumption and lipid-rich composition. The oxidation of methionine to L-methionine sulfoxide within critical neuronal proteins is a key event in this process. nih.gov

In Alzheimer's disease (AD), the accumulation of oxidized proteins is a prominent pathological feature. amazonaws.com The amyloid-beta (Aβ) peptide, a central component of the characteristic plaques found in AD brains, contains a methionine residue (Met35) that is highly susceptible to oxidation. amazonaws.commdpi.com

Research findings from AD models include:

The sulfoxide form of methionine can constitute up to 50% of the total Aβ found in amyloid plaques in the AD brain. amazonaws.commdpi.com

In a mouse model of AD, the absence of the MsrA enzyme led to higher levels of soluble Aβ in the brain and compromised mitochondrial function. amazonaws.com

A global proteomics analysis of the 5XFAD mouse model of AD revealed that apolipoprotein E (APOE), a major genetic risk factor for AD, exhibited significantly higher levels of this compound modification compared to wild-type mice. mdpi.com

Active immunization of transgenic AD mice with a this compound-rich protein antigen resulted in reduced Aβ levels, decreased plaque burden, and improved memory capabilities. mdpi.com

These studies suggest that the oxidation of methionine to L-methionine sulfoxide in proteins like Aβ and APOE may contribute to AD pathology by altering protein solubility, aggregation, and function. mdpi.comamazonaws.com Lower levels of MSR have been found in post-mortem AD brains, suggesting that a failure of this repair system may contribute to disease progression. nih.gov

| Finding | Model System | Key Implication | Reference |

|---|---|---|---|

| Increased soluble Aβ and mitochondrial dysfunction | MsrA-deficient APP mice | MsrA deficiency exacerbates AD-like pathology. | amazonaws.com |

| Increased this compound on APOE protein | 5XFAD mice | APOE oxidation is a specific pathological modification in an AD model. | mdpi.com |

| Reduced Aβ burden and improved memory | APP/PS1 mice immunized with MetO-rich antigen | Targeting MetO-containing proteins may be a therapeutic strategy. | mdpi.com |

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, a process in which oxidative damage plays a critical role. jneurosci.orgnih.govmichaeljfox.org The MSR system and the associated methionine oxidation-reduction cycle are implicated as a protective mechanism against the neurodegeneration seen in PD. jneurosci.orgmdpi.com

Key research indicates:

The enzyme MsrA has been shown to protect dopaminergic cells from PD-related insults, such as mitochondrial dysfunction and α-synuclein aggregation. nih.gov

This protection is primarily attributed to the repair of methionine-oxidized proteins rather than a general scavenging of reactive oxygen species. nih.gov

In a Drosophila model of PD, enhancing the MsrA antioxidant system inhibited the development of locomotor and circadian rhythm defects caused by human α-synuclein expression. jneurosci.org

Overexpression of MsrA can shield cultured cells from damage induced by mitochondrial toxins like MPTP, which is used to create parkinsonian syndromes in animal models. michaeljfox.org

These findings highlight the importance of the MSR system in defending vulnerable neuronal populations against the oxidative stress central to PD pathogenesis. nih.govmichaeljfox.org

L-Methionine Sulfoxide in Cancer Biology Research

The role of reactive oxygen species in cancer is complex; while high levels can be cytotoxic, a moderate increase in ROS can promote cell proliferation and survival, contributing to malignant transformation and metastasis. nih.gov The balance of protein oxidation and repair, including the L-methionine sulfoxide/MSR system, is emerging as a significant factor in cancer biology. nih.gov

Recent studies have identified MSR enzymes as novel tumor suppressors. berkeley.edu The down-regulation of MSR expression has been observed in several types of cancer, correlating with more aggressive disease phenotypes.

In human breast cancer, MsrA is down-regulated, and its levels correlate with advanced tumor grade. nih.gov

Reducing MsrA levels in breast cancer cells leads to increased cell proliferation and a more aggressive phenotype both in vitro and in vivo. nih.gov

In pancreatic cancer, the MSR enzyme is suppressed as the disease progresses, which prevents the reversal of a specific methionine oxidation event that promotes metastasis. berkeley.edu

Down-regulation of microRNAs, such as miR-1 in lung cancer, can lead to the up-regulation of oncogenic targets, a mechanism that may also affect MSR expression and function. nih.gov

The loss of MSR function appears to remove a critical cellular defense mechanism, allowing pro-tumorigenic oxidative signaling to persist. nih.govberkeley.edu

Cancer cells exist in a state of heightened intrinsic oxidative stress and have adapted to this redox imbalance. nih.govfrontiersin.org The L-methionine sulfoxide/MSR system is a key player in this altered redox environment.

The down-regulation of MsrA in breast cancer cells leads to increased ROS levels, which in turn results in the reduction of the tumor suppressor PTEN and activation of the pro-survival PI3K pathway. nih.gov

In pancreatic cancer, the suppression of MsrA allows for the stable oxidation of a single methionine residue on the enzyme pyruvate kinase M2 (PKM2). berkeley.edu

This specific oxidation event causes PKM2 to form a stable, highly active tetramer, which supercharges mitochondrial respiration and promotes cancer cell migration and metastasis. berkeley.edu

This research reveals a novel "redox switch" where the post-translational modification of a protein by L-methionine sulfoxide, made persistent by the down-regulation of MSR, directly activates a pro-metastatic signaling pathway. berkeley.edu This highlights how cancer cells can hijack redox processes, like methionine oxidation, to gain a survival and invasive advantage.

L-Methionine Sulfoxide in Plant Stress Responses